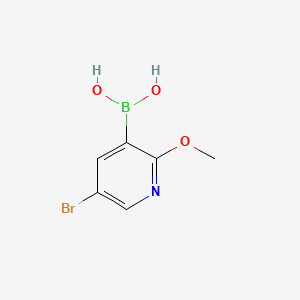
5-Bromo-2,3-difluorobenzaldehyde
Descripción general
Descripción
5-Bromo-2,3-difluorobenzaldehyde is a compound that is structurally related to various substituted benzaldehydes which have been studied for their interesting properties and reactivity. Although the specific compound is not directly discussed in the provided papers, its analogs have been the subject of research due to their potential applications in various fields, including organic synthesis and material science.
Synthesis Analysis
The synthesis of related compounds, such as 2-bromobenzaldehydes, has been explored through novel methods. For instance, a one-pot allylboration-Heck reaction has been developed to efficiently synthesize 3-methyleneindan-1-ols from 2-bromobenzaldehydes, which could potentially be adapted for the synthesis of 5-bromo-2,3-difluorobenzaldehyde . Additionally, the synthesis of 2-amino-3,5-dibromobenzaldehyde has been achieved through a multi-step process involving bromination, conversion to a hydrazide, and subsequent oxidation, which provides insights into possible synthetic routes for brominated benzaldehydes .
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes has been studied, revealing that bromine substitution can significantly affect the molecular geometry. For example, in a new polymorph of 2-bromo-5-hydroxybenzaldehyde, the bromine atom deviates from the plane of the benzene ring, and the aldehyde group is twisted, which could be relevant when considering the molecular structure of 5-bromo-2,3-difluorobenzaldehyde .
Chemical Reactions Analysis
The reactivity of brominated benzaldehydes has been investigated through various chemical reactions. For instance, the reaction of 5-bromo-2-hydroxybenzaldehyde with aminosilanes on aluminum oxide surfaces has been studied using inelastic electron tunnelling spectroscopy, indicating the formation of benzaldimine derivatives . This suggests that 5-bromo-2,3-difluorobenzaldehyde may also undergo similar condensation reactions with amine groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes have been characterized using various spectroscopic techniques. The study of 5-bromo-2-methoxybenzaldehyde using FT-IR, FT-Raman, NMR, and computational methods provides valuable information on the vibrational modes, electronic structure, and thermodynamic functions of such compounds . Additionally, the effect of bromine substitution on the linear and nonlinear optical properties of benzaldehydes has been explored, indicating that bromine atoms can enhance the third-order nonlinear susceptibility, which could be relevant for the optical applications of 5-bromo-2,3-difluorobenzaldehyde .
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
- Research Findings: The structural and electronic properties of derivatives of 5-Bromo-2,3-difluorobenzaldehyde, such as 5-bromo-2,3-dimethoxybenzaldehyde, have been studied for their nonlinear optical responses. The bromine substitution is found to enhance the nonlinear third-order susceptibility, making these compounds potentially useful in nonlinear optics (NLO) materials (Aguiar et al., 2022).
Analytical Applications
- Research Findings: Schiff base ionophores derived from 5-Bromo-2,3-difluorobenzaldehyde have been used for the preconcentration of copper(II) ions in water samples, demonstrating their utility in environmental analysis and metal ion detection (Fathi & Yaftian, 2009).
Synthesis and Molecular Modeling
- Research Findings: The synthesis and molecular structure of 5-bromo-2,3-dimethoxybenzaldehyde, a derivative of 5-Bromo-2,3-difluorobenzaldehyde, have been explored. These studies provide insights into the electronic properties and molecular interactions, which are crucial for designing materials with specific physical-chemical properties (Borges et al., 2022).
Palladium-Catalyzed Cross-Coupling Reactions
- Research Findings: Bromo derivatives like 2-bromobenzaldehyde, related to 5-Bromo-2,3-difluorobenzaldehyde, have been extensively used in palladium-catalyzed cross-coupling reactions. These compounds are important for synthesizing biologically and medicinally relevant molecules (Ghosh & Ray, 2017).
Application in Chiral Ligand Synthesis
- Research Findings: 5-Bromo-2-dimethylaminobenzaldehyde, a related compound, has been used in synthesizing chiral amino alcohol ligands. These ligands are important in asymmetric synthesis and chiral resolution, which are key processes in pharmaceutical chemistry (Li Yuan-yuan, 2011).
Spectroscopic Studies
- Research Findings: Spectroscopic studies of 5-bromo-2-methoxybenzaldehyde provide insights into molecular behavior, electronic structure, and thermodynamics, which are fundamental in understanding material properties and reactivity (Balachandran, Santhi, & Karpagam, 2013).
Safety And Hazards
5-Bromo-2,3-difluorobenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
5-bromo-2,3-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJTWTDADQWUFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630222 | |
| Record name | 5-Bromo-2,3-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-difluorobenzaldehyde | |
CAS RN |
633327-22-7 | |
| Record name | 5-Bromo-2,3-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-difluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














